N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are used as condensing agents in biochemical reactions . These agents facilitate the formation of amide bonds between carboxylic acids and amines .
Mode of Action
The compound interacts with its targets through a process known as condensation. In the presence of DMTMM, a carboxylic acid reacts to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound’s action primarily affects the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . The downstream effects of this process can vary widely, depending on the specific biochemical context.
Pharmacokinetics
It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .
Result of Action
The result of the compound’s action is the formation of amide bonds between carboxylic acids and amines . This process is fundamental to the synthesis of peptides and proteins, which play vital roles in various biological functions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, DMTMM-mediated amidation reactions can occur in alcohol and aqueous solutions . Additionally, the compound should be protected from light and stored in a dry place at temperatures less than or equal to -20°C .
Biochemical Analysis
Biochemical Properties
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is involved in amide coupling, one of the most common reactions in organic chemistry . It interacts with carboxylic acids and amines to form corresponding amides . The nature of these interactions is based on the activation of the starting carboxylic acid followed by nucleophilic attack by an amine .
Cellular Effects
The effects of this compound on cells are primarily related to its role in amide synthesis. By facilitating the formation of amides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of highly reactive esters. The carboxylic acid reacts with this compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in amide synthesis. It interacts with carboxylic acids and amines, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with a sulfonamide derivative to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products Formed
Amides: Formed from the reaction of carboxylic acids and amines.
Esters: Formed from the reaction of carboxylic acids and alcohols.
Scientific Research Applications
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and the formation of amides and esters.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its high reactivity and efficiency as a coupling reagent. It offers superior performance in the synthesis of amides and esters compared to other similar compounds. Its ability to activate carboxylic acids under mild conditions makes it a valuable tool in organic synthesis.
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRKULOGBYHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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